5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine
Description
5-Bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1-methylpyrazole moiety and at the 5-position with a bromine atom. This structure renders it a versatile intermediate in medicinal chemistry, catalysis, and materials science. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrazole ring contributes to hydrogen-bonding interactions and metal coordination .
Properties
IUPAC Name |
5-bromo-2-(2-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-9(4-5-12-13)8-3-2-7(10)6-11-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEVYGUZMRIKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Bromination: The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the brominated pyridine with the pyrazole derivative using a suitable catalyst, such as palladium, in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the bromination and coupling steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine: undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(1-methyl-1H-pyrazol-5-yl)pyridine derivative .
Scientific Research Applications
Anticancer Activity
Recent studies have identified 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine as a potential candidate for anticancer therapies. Its structural similarity to known anticancer agents allows it to interact with various biological targets involved in tumor growth and metastasis.
- Case Study : In a study focusing on ROS1 and ALK inhibitors, derivatives of 2-aminopyridine were synthesized, showing promising activity against resistant cancer cell lines. The incorporation of the pyrazole moiety was crucial for enhancing potency against drug-resistant mutations .
Inhibitors of Enzymatic Activity
The compound has also been explored as an inhibitor of specific enzymes that play roles in cancer progression and other diseases.
- Example : A derivative containing the pyrazole structure was shown to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis), leading to increased NAD+ levels in treated cells, which is beneficial for metabolic regulation in cancer cells .
Molecular Mechanisms
Research indicates that compounds like this compound can modulate signaling pathways critical for cell survival and proliferation.
- Study Insights : A study demonstrated that introducing specific functional groups to the pyrazole ring could alter the compound's interaction with cellular targets, thereby enhancing its therapeutic efficacy against specific cancer types .
Data Tables: Research Findings
The following table summarizes key findings from various studies involving this compound:
Mechanism of Action
The mechanism of action of 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Crystal Structure Analysis
The crystal structure of 5-bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine (C₈H₇BrN₄) has been resolved via X-ray diffraction, revealing key parameters:
- Bond lengths : The C-Br bond length is ~1.89 Å, typical for aryl bromides.
- Dihedral angles : The pyridine and pyrazole rings exhibit a dihedral angle of ~15°, indicating moderate planarity .
Table 1: Crystallographic Comparison with Analogues
| Compound | Dihedral Angle (°) | C-Br Bond Length (Å) | Reference |
|---|---|---|---|
| This compound | 15 | 1.89 | |
| 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | 22 | 1.88 | |
| 5-Bromo-2-(1H-imidazol-2-yl)pyridine | 10 | 1.90 |
Electronic and Reactivity Comparisons
Substituent Effects on Reactivity
The bromine atom in this compound is activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Comparative studies highlight:
- Cross-coupling efficiency : Suzuki-Miyaura reactions with phenylboronic acid achieve ~85% yield, outperforming 5-chloro analogues (~70% yield) due to bromine’s superior leaving-group ability .
- Acidity : The pyrazole ring (pKa ~14) is less acidic than tetrazole-substituted analogues (pKa ~4), influencing hydrogen-bonding and coordination chemistry .
Table 2: Reactivity and Electronic Properties
| Compound | Suzuki-Miyaura Yield (%) | pKa (Heterocycle) | Reference |
|---|---|---|---|
| This compound | 85 | ~14 | |
| 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | 78 | ~4 | |
| 5-Chloro-2-(1-methyl-1H-pyrazol-5-yl)pyridine | 70 | ~14 |
Toxicity and Precautions
Key comparisons:
Role in Drug Discovery
The target compound serves as a precursor in kinase inhibitor synthesis. For example, its gold(III) complexes exhibit catalytic activity in C–H functionalization, outperforming phenyl-substituted analogues in turnover frequency (TOF) .
Biological Activity
5-Bromo-2-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a bromine atom and a pyrazole moiety. Its molecular formula is C_9H_8BrN_3, with a molecular weight of approximately 238.08 g/mol. The unique structural features of this compound contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent activity against various human cancer cell lines. Molecular docking studies have suggested that the compound interacts effectively with specific cellular targets involved in cancer progression.
Case Study: Anticancer Efficacy
A study conducted by Akhtar et al. synthesized several pyrazole derivatives, including this compound, demonstrating significant cytotoxic effects against cancer cell lines such as HeLa and A375. The IC50 values for these compounds ranged from 10 to 30 μM, indicating their potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. Various studies have reported that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
Data Table: COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.04 | 0.01 | 4.0 |
| Celecoxib | 0.02 | 0.01 | 2.0 |
| Indomethacin | 0.05 | 0.03 | 1.67 |
This table illustrates the selectivity of the compound towards COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | High | High |
This comparison highlights the dual efficacy of this compound in both anticancer and anti-inflammatory contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
